2-(4-Chloro-2-formyl-phenoxy)-2-methyl-propionic acid tert-butyl ester
Overview
Description
Scientific Research Applications
Oxidative Properties and Reaction Mechanisms
- Research on similar compounds, like the methyl ester of β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, has shown that they can undergo oxidation reactions leading to various products such as phenols and methylenequinone. These reactions include dimerization, cross recombination, and disproportionation (Kudinova, Volod’kin, & Ershov, 1978).
Catalysis and Synthesis
- Studies involving the synthesis of new ligands using similar compounds indicate their potential in catalyzing reactions such as hydroformylation of styrenes, leading to the formation of complex metal compounds (Mikhel et al., 2011).
Pharmaceutical Applications
- The synthesis and hydrolysis of esters, including tert-butyl esters similar to the compound , play a significant role in pharmaceutical research, particularly in the development of compounds with specific properties (Qi, Hülsmann, & Godt, 2016).
Organic Chemistry and Chemical Synthesis
In the field of organic chemistry, the reaction of dicarbonates with acids, catalyzed by weak Lewis acids, is a method for synthesizing anhydrides and esters. Such processes might involve similar compounds as intermediates or products (Bartoli et al., 2007).
The compound has been used in enantioselective alkylation reactions, an important process in the synthesis of complex organic compounds, particularly in the creation of amino acid derivatives (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).
Antioxidant Synthesis and Applications
The synthesis of antioxidant-modified esters, using compounds similar to the one , shows its application in the development of new materials with enhanced oxidative stability, such as lubricating oils (Jing, 2012).
In another study, new antioxidants were synthesized, utilizing similar compounds. These antioxidants showed potential for various applications, including their use in plastics and other materials to enhance their durability and resistance to degradation (Guo et al., 2020).
Plant Growth Regulation
- Research has also been conducted on the synthesis of plant growth regulators using esters similar to the one , indicating its potential applications in agriculture (Katayama, 2000).
Environmental and Agricultural Applications
- The compound and its derivatives have been studied in the context of herbicides, examining their translocation and metabolism in plants, which is critical for understanding their effectiveness and environmental impact (Hendley et al., 1985).
Properties
IUPAC Name |
tert-butyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4/c1-14(2,3)20-13(18)15(4,5)19-12-7-6-11(16)8-10(12)9-17/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDHSCLSICLTMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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